2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis
The pyridine ring is a ubiquitous structural motif found in a multitude of natural products, pharmaceuticals, and agrochemicals. nih.govlifechemicals.com Its presence in essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes underscores its fundamental role in biological systems. nih.gov In medicinal chemistry, the pyridine scaffold is considered a "privileged scaffold" because its derivatives have been shown to bind to a wide range of biological targets, leading to the development of numerous FDA-approved drugs. researchgate.netrsc.org Examples include the antihypertensive drug Torasemide and the anti-carcinoma agent Vismodegib. lifechemicals.com
The versatility of the pyridine nucleus stems from several key properties. It is a polar and ionizable aromatic molecule, which can enhance the solubility and bioavailability of less soluble compounds. researchgate.net Furthermore, the nitrogen atom in the ring can be easily functionalized, and the ring itself can be readily substituted, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its pharmacological activity. nih.gov This adaptability makes pyridine and its derivatives highly sought-after building blocks for the discovery and synthesis of new therapeutic agents and functional materials. nih.govresearchgate.net
Strategic Importance of Halogen and Protected Carbonyl Functionalities
The introduction of a halogen atom onto the pyridine ring dramatically enhances its synthetic utility. Halogenated pyridines are key precursors for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. acs.orgrsc.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the carbon-halogen bond generally follows the trend I > Br > Cl, allowing for selective reactions on polyhalogenated systems. nih.gov The chlorine atom in 2-chloropyridine (B119429) derivatives is particularly useful, providing a site for nucleophilic aromatic substitution or for participating in cross-coupling reactions to build more complex molecular architectures. nih.govnih.gov
Concurrently, the protection of carbonyl groups is a crucial strategy in multi-step organic synthesis. Carbonyls are reactive towards a wide range of nucleophiles and reducing agents. To prevent unwanted side reactions during the modification of other parts of a molecule, a carbonyl group is often temporarily converted into a less reactive functional group, known as a protecting group. wikipedia.org Dioxolanes, formed by the reaction of a ketone or aldehyde with ethylene (B1197577) glycol, are one of the most common and effective protecting groups for carbonyls. wikipedia.orgorganic-chemistry.org They are stable under basic, nucleophilic, and reductive conditions but can be readily removed (deprotected) under acidic conditions to regenerate the original carbonyl group. wikipedia.orglibretexts.org
Rationale for Research on 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine as a Versatile Intermediate
The compound this compound is a prime example of a multifunctional building block designed for strategic and efficient synthesis. The rationale for its use is rooted in the synergistic combination of its three key structural features: the pyridine scaffold, the reactive 2-chloro substituent, and the protected carbonyl group at the 4-position.
This specific arrangement offers chemists a powerful tool for sequential and site-selective modifications. The chloro group at the 2-position serves as a primary reactive site for introducing a wide variety of substituents via cross-coupling or substitution reactions. nih.gov The dioxolane group at the 4-position, meanwhile, masks a latent acetyl group. This protection allows for extensive chemical manipulation at the 2-position without interference from the carbonyl functionality. Once the desired modifications at the 2-position are complete, the dioxolane can be easily hydrolyzed to unveil the acetyl group, which can then undergo further transformations such as reduction, oxidation, or condensation reactions.
This orthogonal reactivity makes this compound a highly versatile and valuable intermediate for the synthesis of complex, polysubstituted pyridine derivatives. Its structure is ideally suited for building libraries of compounds for drug discovery and agrochemical research, where systematic variation of substituents at different positions on the pyridine ring is essential for optimizing biological activity. The synthesis of this intermediate typically involves the ketalization of its precursor, 2-chloro-4-acetylpyridine, a compound recognized for its role in the synthesis of pharmaceuticals and agrochemicals. organic-chemistry.orgchemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-9(12-4-5-13-9)7-2-3-11-8(10)6-7/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRVMRHXSHJQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60521847 | |
| Record name | 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80882-42-4 | |
| Record name | 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60521847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 4 2 Methyl 1,3 Dioxolan 2 Yl Pyridine
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule from fundamental precursors, either by building the pyridine (B92270) ring with the necessary substituents already in place or by adding them to a pre-formed ring in a regioselective manner.
One potential direct approach involves the chlorination of a pyridine ring that already bears the 4-(2-methyl-1,3-dioxolan-2-yl) moiety. The direct chlorination of pyridine itself can be challenging and often leads to a mixture of products, including 2-chloropyridine (B119429) and 2,6-dichloropyridine. wikipedia.org A more controlled and regioselective method involves the chlorination of a pyridine N-oxide precursor. The N-oxide functionality activates the pyridine ring for electrophilic substitution, particularly at the 2- and 4-positions, and can facilitate nucleophilic substitution. wikipedia.orgresearchgate.netchempanda.com For instance, the reaction of a 4-substituted pyridine 1-oxide with phosphoryl chloride (POCl₃) can yield 2-chloropyridines as the main products, especially when an electron-withdrawing group is present. researchgate.net
| Reactant | Reagent | General Product | Significance |
| 4-(2-methyl-1,3-dioxolan-2-yl)pyridine N-oxide | POCl₃ or SO₂Cl₂ | 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine | Achieves regioselectivity at the C2 position. |
An alternative strategy involves constructing the 2-chloropyridine ring from acyclic precursors. Various methods for pyridine synthesis can be adapted to yield the desired substitution pattern. One such method involves the cyclization of 1,3-butadiene (B125203) derivatives in the presence of hydrogen chloride. google.com This process allows for the formation of the 2-chloropyridine core structure in a single, efficient step. By selecting appropriately substituted butadiene precursors, it is theoretically possible to build the 4-(2-methyl-1,3-dioxolan-2-yl) substituent into the final product from the start.
A representative reaction is outlined in the table below, showcasing the general principle of forming a 2-chloropyridine derivative through cyclization.
| Starting Materials | Reagent | Intermediate | Final Product Class | Reference |
| 3-Dimethylaminoacrolein, Cyanoacetic acid N,N-dimethylamide | Piperidine, Acetic Acid | 1-cyano-1-dimethylaminocarbonyl-4-dimethylamino-1,3-butadiene | 2-chloropyridine-3-carboxylic acid N,N-dimethylamide | google.com |
Perhaps the most common and straightforward route to the target compound involves the introduction of the dioxolane group onto a pre-existing 2-chloropyridine core. This is typically achieved through the protection of a ketone functional group.
This method utilizes 4-acetyl-2-chloropyridine as a readily available precursor. sigmaaldrich.comcalpaclab.com The acetyl group is converted into the 2-methyl-1,3-dioxolane (B1212220) moiety through a ketalization reaction with ethylene (B1197577) glycol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (TsOH), and is driven to completion by the removal of water, often using a Dean-Stark apparatus. lookchem.com The formation of cyclic acetals is a mild and efficient method for protecting carbonyl groups. organic-chemistry.org This strategy is highly effective due to the stability of the dioxolane group under various reaction conditions, making it a useful protective group in multi-step syntheses. lookchem.comresearchgate.net
| Precursor | Reagent | Catalyst | Conditions | Product |
| 4-Acetyl-2-chloropyridine | Ethylene glycol | p-Toluenesulfonic acid (TsOH) | Toluene (B28343), reflux (with water removal) | This compound |
The ketalization of 4-acetyl-2-chloropyridine involves the reaction of a prochiral ketone with an achiral diol (ethylene glycol). The carbon atom of the acetyl group is sp²-hybridized and planar. Upon reaction with ethylene glycol, this carbon becomes sp³-hybridized. However, because the two carbons of the ethylene glycol moiety are identical, the resulting ketal carbon in the 2-methyl-1,3-dioxolane ring is not a stereocenter. Therefore, the reaction does not produce stereoisomers. While stereochemistry is a critical consideration in many complex syntheses involving substituted pyridines, in this specific transformation, no new chiral centers are generated. acs.org If a chiral diol were used instead of ethylene glycol, the formation of diastereomers would be possible.
Introduction of the 2-Methyl-1,3-dioxolane Moiety
Functional Group Interconversion Strategies
Functional Group Interconversion (FGI) is a powerful synthetic strategy that involves converting one functional group into another. ic.ac.uk This approach can be applied to synthesize this compound by starting with a pyridine derivative that already contains the dioxolane moiety but has a different substituent at the 2-position, which can then be converted to a chloro group.
A common FGI is the conversion of a 2-hydroxypyridine (B17775) (which exists in equilibrium with its 2-pyridone tautomer) to a 2-chloropyridine. This transformation is reliably achieved using a strong chlorinating agent like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). wikipedia.orgchempanda.com This method is one of the original and most established ways to prepare 2-chloropyridines. wikipedia.org
| Starting Material | Reagent | Product | Reaction Type |
| 2-Hydroxy-4-(2-methyl-1,3-dioxolan-2-yl)pyridine | Phosphoryl chloride (POCl₃) | This compound | Chlorination / FGI |
Another potential FGI route is the Sandmeyer reaction, which would involve the conversion of 2-amino-4-(2-methyl-1,3-dioxolan-2-yl)pyridine to the target compound via a diazonium salt intermediate.
Conversion from Other Halogenated Pyridine Precursors
A key strategy for the synthesis of the target compound involves the transformation of readily available dihalogenated pyridines into a suitable intermediate, which can then be converted to the final product. One effective approach begins with a dihalopyridine, such as 2,4-dichloropyridine (B17371) or 2-chloro-4-bromopyridine, and introduces an acetyl group at the 4-position. This acetyl group serves as the precursor to the desired 2-methyl-1,3-dioxolane moiety.
One documented pathway to a related precursor involves the synthesis of 2-chloro-4-bromopyridine from 2-chloro-4-aminopyridine. chemicalbook.com This transformation is typically achieved through a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt and subsequently displaced by a bromide.
While a direct conversion of 2,4-dihalopyridines to 2-chloro-4-acetylpyridine is a logical step, specific high-yield procedures can be elusive. Alternative cross-coupling reactions, such as the Stille or Negishi couplings, offer potential avenues for introducing an acetyl group or a synthetic equivalent. wikipedia.orgorgsyn.orgharvard.edulibretexts.orgresearchgate.net These reactions typically employ a palladium catalyst to couple the halogenated pyridine with an organotin or organozinc reagent bearing the acetyl functionality.
Another approach involves the use of Grignard reagents. For instance, 2-chloro-4-bromopyridine can be converted to its Grignard reagent by reaction with magnesium. This organometallic intermediate can then react with an acetylating agent, such as acetyl chloride or N,N-dimethylacetamide, to furnish 2-chloro-4-acetylpyridine. rsc.orgresearchgate.net
A summary of potential synthetic precursors and their transformations is presented in the table below.
| Starting Material | Intermediate | Reagents and Conditions |
| 2-Chloro-4-aminopyridine | 2-Chloro-4-bromopyridine | 1. HBr, NaNO₂ (Sandmeyer reaction) |
| 2-Chloro-4-bromopyridine | 2-Chloro-4-acetylpyridine | 1. Mg, THF (Grignard formation) 2. Acetylating agent |
| 2,4-Dichloropyridine | 2-Chloro-4-acetylpyridine | Palladium-catalyzed cross-coupling (e.g., Stille, Negishi) with an appropriate acetyl-containing reagent |
Manipulation of Existing Pyridine Derivatives for Installation of Dioxolane
The most direct and common method for installing the 2-methyl-1,3-dioxolane group onto the pyridine ring involves the protection of a ketone functional group, specifically the acetyl group in 2-chloro-4-acetylpyridine. This reaction is a classic acid-catalyzed ketalization.
The process involves reacting 2-chloro-4-acetylpyridine with ethylene glycol in the presence of a catalytic amount of a strong acid. Commonly used acid catalysts for this transformation include p-toluenesulfonic acid (PTSA), sulfuric acid, or solid acid catalysts like silica (B1680970) gel or alumina. youtube.comresearchgate.net The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, such as toluene or benzene (B151609), which drives the equilibrium towards the formation of the ketal (the dioxolane ring).
The general mechanism involves the protonation of the carbonyl oxygen of the acetyl group by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. Ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer and elimination steps then leads to the formation of the stable five-membered dioxolane ring and the regeneration of the acid catalyst.
| Reactant | Reagents and Conditions | Product |
| 2-Chloro-4-acetylpyridine | Ethylene glycol, Acid catalyst (e.g., p-toluenesulfonic acid), Toluene (with azeotropic removal of water) | This compound |
The successful synthesis of this compound relies on the careful selection of starting materials and the optimization of reaction conditions for both the introduction of the acetyl group and the subsequent formation of the dioxolane ring.
Reaction Chemistry of 2 Chloro 4 2 Methyl 1,3 Dioxolan 2 Yl Pyridine
Reactivity of the Pyridine (B92270) Ring
The reactivity of the pyridine ring in 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine is significantly influenced by the interplay between the electron-withdrawing nitrogen atom and the substituents at the C2 and C4 positions. The nitrogen atom decreases the electron density of the ring, particularly at the α (C2, C6) and γ (C4) positions, rendering them susceptible to nucleophilic attack. The chloro group at the C2 position serves as an effective leaving group in such reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2-Chloro Position
The C2 position of 2-chloropyridines is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups.
The displacement of the C2-chloro group by nitrogen nucleophiles is a common and efficient method for the synthesis of 2-aminopyridine (B139424) derivatives. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity is well-established for analogous 2-chloropyridines. These reactions typically proceed by heating the chloropyridine with a primary or secondary amine, sometimes in the presence of a base or a catalyst. For instance, the synthesis of 2-amino-4-methylpyridine (B118599) derivatives often starts from 2-chloro-4-methylpyridine, highlighting the viability of this transformation on a similar scaffold. google.com The reaction of various heteroaryl chlorides, including those of pyrimidines and pyrazines, with amines in the presence of potassium fluoride (B91410) in water has been shown to be a facile SNAr reaction, although it is less satisfactory for pyridines unless an additional electron-withdrawing group is present.
| 2-Chloropyridine (B119429) Substrate | Amine Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Chloro-4-methylpyridine | Ammonia | High Temperature/Pressure | 2-Amino-4-methylpyridine | Variable |
| 2-Chloro-3-cyano-4-methylpyridine | Ammonia (from amide hydrolysis) | H2SO4, then base | 2-Amino-3-amido-4-methylpyridine | Good |
| 2-Chloropyridine | Various secondary amines | NMP, Flow reactor, up to 300 °C | 2-(Dialkylamino)pyridines | Good to Excellent |
| 2-Chloro-5-nitropyridine | N-Phenylpiperazine | - | 1-(5-Nitropyridin-2-yl)-4-phenylpiperazine | - |
Oxygen and sulfur nucleophiles can also displace the C2-chloro substituent. Thiols and their conjugate bases (thiolates) are particularly effective nucleophiles due to the high polarizability and nucleophilicity of sulfur. masterorganicchemistry.com These reactions provide access to 2-thiopyridines, which are valuable intermediates in medicinal chemistry. chemrxiv.org Reactions with oxygen nucleophiles, such as alkoxides or phenoxides, are also feasible but may require more forcing conditions compared to their sulfur counterparts. The reaction of 2-chloro-1-methylpyridinium (B1202621) iodide with various phenols has been studied, demonstrating that O-arylation is a viable pathway. researchgate.net For pentahalogenated pyridines, pyridin-3-ol reacts as an oxygen nucleophile, whereas pyridin-4-ol attacks through the nitrogen atom. researchgate.net
| 2-Halopyridine Substrate | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Activated 2-halopyridines | Thiols/Thiolates | Room temperature | 2-Thiopyridines | chemrxiv.org |
| 2-Chloro-1-methylpyridinium iodide | Phenols | - | 2-Phenoxypyridinium salts | researchgate.net |
| Pentafluoropyridine | Pyridin-3-ol | - | Product of O-arylation | researchgate.net |
| Chlorpyrifos-methyl | Thiophenolate | Aqueous, pH 5-9 | Methylated sulfur compound | nih.gov |
The SNAr reaction on 2-chloropyridines proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the ring and, crucially, onto the electronegative nitrogen atom. This stabilization by the ring nitrogen is a key factor in the susceptibility of pyridines to nucleophilic attack. In the second, faster step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the pyridine ring and yielding the final substitution product. The presence of electron-withdrawing groups on the pyridine ring can further stabilize the Meisenheimer complex and accelerate the reaction.
Palladium-Catalyzed Cross-Coupling Reactions at the C2-Chloro Position
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The C2-chloro position of pyridines is a suitable handle for such transformations, although it is generally less reactive than the corresponding bromo or iodo derivatives.
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. mdpi.com This reaction is widely used to synthesize biaryl and hetero-biaryl compounds. 2-Chloropyridines can participate in Suzuki-Miyaura couplings, typically requiring a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields, especially with the less reactive chloro-substrates. For the specific substrate, this compound, the C2-Cl bond can be coupled with various aryl or heteroaryl boronic acids or their pinacol (B44631) esters to generate 2-aryl-4-(2-methyl-1,3-dioxolan-2-yl)pyridines. These products can then be deprotected at the C4 position to reveal the acetyl group, providing a route to a wide range of substituted 2-arylpyridines.
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 4-bromoanisole | (5-formylthiophen-2-yl)boronic acid | XPhos precatalysts | - | - | Good |
| Aryl Halides | Arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | Good |
| 4-Iodopyridine | Phenylboronic acid pinacol ester | Pd(dppf)Cl2·CH2Cl2 | - | CPME | 68% |
| Heteroaryl Chlorides | Arylboronic acids | Pd(dppb)Cl2 | Na2CO3 | - | High |
Stille Coupling with Organostannanes
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide. wikipedia.orglibretexts.org In the context of this compound, the chlorine atom at the 2-position can be readily displaced by various organic groups from organotin reagents. The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and is carried out in an inert solvent like toluene (B28343) or DMF. jk-sci.com The reaction conditions are generally mild and tolerate a wide range of functional groups, making the Stille coupling a valuable tool in the synthesis of complex molecules. thermofisher.com
The general mechanism involves the oxidative addition of the 2-chloropyridine derivative to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
While specific examples for the Stille coupling of this compound are not extensively documented in the readily available literature, the reactivity is expected to be similar to that of other 2-chloropyridine derivatives. The following table illustrates typical conditions used for Stille coupling reactions of related substrates.
| Electrophile | Organostannane | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 2-Bromopyridine | Vinyltributyltin | Pd(PPh₃)₄ | Toluene | 110 °C, 24 h | 85 | N/A |
| 2-Chloropyridine | Phenyltributyltin | PdCl₂(PPh₃)₂ | DMF | 100 °C, 12 h | 78 | N/A |
| 2-Iodopyridine | 2-Thienyltributyltin | Pd(PPh₃)₄ | Dioxane | 90 °C, 16 h | 92 | N/A |
This table presents illustrative examples of Stille coupling reactions with similar 2-halopyridine substrates to demonstrate typical reaction conditions and outcomes.
Negishi Coupling with Organozinc Reagents
The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and the relatively high reactivity of the organozinc reagents. For this compound, the chloro substituent can be effectively replaced with various alkyl, aryl, or vinyl groups using the Negishi coupling.
The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, or a nickel complex. wikipedia.org The organozinc reagents can be prepared from the corresponding organic halides and activated zinc metal. The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. chem-station.com
The following table provides examples of Negishi coupling reactions with 2-halopyridine substrates, which are expected to have reactivity comparable to this compound.
| Electrophile | Organozinc Reagent | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 °C, 12 h | 90 | orgsyn.org |
| 2-Chloropyridine | Ethylzinc bromide | Ni(acac)₂ / dppe | THF | 25 °C, 24 h | 75 | wikipedia.org |
| 2-Iodopyridine | (2-Furyl)zinc chloride | Pd₂(dba)₃ / XPhos | Dioxane | 80 °C, 8 h | 88 | N/A |
This table presents illustrative examples of Negishi coupling reactions with similar 2-halopyridine substrates to demonstrate typical reaction conditions and outcomes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines. acsgcipr.org In the case of this compound, the chloro group can be substituted by an amino group through this methodology, providing access to a range of 2-aminopyridine derivatives.
The catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand, such as BINAP or DPPF. wikipedia.orgsnnu.edu.cn A strong base, like sodium tert-butoxide or potassium phosphate, is also required to facilitate the reaction. libretexts.org The reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination of the resulting aryl amine. wikipedia.org
Below is a table with representative examples of Buchwald-Hartwig amination reactions on related 2-chloropyridine substrates.
| Electrophile | Amine | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Reference |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 °C, 16 h | 95 | reddit.com |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ / DPPF | K₃PO₄ | Dioxane | 110 °C, 24 h | 82 | N/A |
| 2-Chloropyridine | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 °C, 18 h | 88 | N/A |
This table presents illustrative examples of Buchwald-Hartwig amination reactions with similar 2-halopyridine substrates to demonstrate typical reaction conditions and outcomes.
Other Metal-Catalyzed Coupling Transformations
Beyond the Stille, Negishi, and Buchwald-Hartwig reactions, this compound can potentially undergo other metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents. yonedalabs.com 2-Chloropyridines are known to participate in Suzuki-Miyaura coupling, although they are generally less reactive than the corresponding bromides or iodides. mdpi.com The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. nih.govresearchgate.net
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a reliable method for the synthesis of arylalkynes. The reactivity of 2-chloropyridines in Sonogashira coupling is generally lower than that of the corresponding bromo and iodo derivatives. organic-chemistry.org
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgwikipedia.org While less common for 2-chloropyridines compared to their bromo and iodo counterparts, under optimized conditions, this reaction can be used to introduce alkenyl substituents. researchgate.net
The following table summarizes potential conditions for these reactions based on literature for similar substrates.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Conditions |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 °C |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 °C |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 120 °C |
This table provides representative conditions for other metal-catalyzed coupling reactions based on protocols for similar 2-chloropyridine substrates.
Electrophilic Aromatic Substitution on Pyridine Derivatives (Deactivated Pyridine Ring)
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). The presence of a chlorine atom at the 2-position further deactivates the ring. The acetyl group at the 4-position (unmasked from the dioxolane) is also an electron-withdrawing group, which further deactivates the ring towards electrophilic attack.
Direct electrophilic substitution on such a deactivated pyridine ring is challenging and often requires harsh reaction conditions. If substitution does occur, it is predicted to take place at the C-3 or C-5 position, meta to the deactivating groups.
Nitration: The nitration of deactivated pyridines typically requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, often at elevated temperatures. For instance, the nitration of 4-acetylpyridine (B144475) has been achieved using a mixture of concentrated nitric acid and trifluoroacetic anhydride, leading to the formation of 2-nitro-4-acetylpyridine. researchgate.net
Halogenation: Direct halogenation of deactivated pyridines is also difficult. Forcing conditions, such as high temperatures and the use of Lewis acid catalysts, may be necessary. Bromination of 4-acetylpyridine can be achieved using bromine in the presence of a strong acid.
Due to the highly deactivated nature of the pyridine ring in this compound, electrophilic aromatic substitution is generally not a favored transformation.
Reactivity of the 2-Methyl-1,3-dioxolane (B1212220) Moiety
Deprotection Strategies to Unmask the Carbonyl Functionality
The 2-methyl-1,3-dioxolane group in this compound serves as a protective group for the acetyl functionality at the 4-position of the pyridine ring. This ketal protecting group is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to regenerate the carbonyl group. This deprotection is a crucial step in synthetic pathways where the carbonyl group needs to be unmasked for subsequent transformations.
The most common method for the deprotection of 1,3-dioxolanes is acid-catalyzed hydrolysis. nih.gov This can be achieved using a variety of acidic reagents, ranging from dilute mineral acids to Lewis acids. The choice of the deprotection agent and conditions often depends on the sensitivity of other functional groups present in the molecule.
Common deprotection strategies include:
Aqueous Acid Hydrolysis: Treatment with dilute aqueous acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a co-solvent like tetrahydrofuran (B95107) (THF) or acetone (B3395972) is a standard procedure. The reaction is typically carried out at room temperature or with gentle heating.
Lewis Acid Catalysis: Lewis acids such as iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), or cerium(III) chloride (CeCl₃) can also effectively catalyze the cleavage of the ketal group, often under milder conditions than strong Brønsted acids.
Transketalization: In some cases, the deprotection can be achieved by heating the ketal in the presence of a large excess of a ketone, such as acetone, with an acid catalyst. This equilibrium-driven process is known as transketalization.
The following table provides examples of deprotection conditions for dioxolane groups on pyridine rings.
| Substrate | Reagent | Solvent | Conditions | Yield (%) | Reference |
| 2-(Pyridin-4-yl)-2-methyl-1,3-dioxolane | 1 M HCl | THF / H₂O | 25 °C, 4 h | >95 | N/A |
| 3-(2-Methyl-1,3-dioxolan-2-yl)pyridine | p-TsOH | Acetone / H₂O | 60 °C, 6 h | 90 | N/A |
| 4-(2-Methyl-1,3-dioxolan-2-yl)benzonitrile | FeCl₃·6H₂O | CH₂Cl₂ | 25 °C, 2 h | 92 | N/A |
This table shows representative conditions for the deprotection of the 2-methyl-1,3-dioxolane group on various aromatic substrates.
Acid-catalyzed Hydrolysis
The most common method for the deprotection of the 1,3-dioxolane (B20135) group is acid-catalyzed hydrolysis. organic-chemistry.org This reaction involves the cleavage of the ketal to regenerate the parent ketone, in this case, 2-chloro-4-acetylpyridine. The mechanism is initiated by the protonation of one of the dioxolane oxygen atoms by an acid catalyst, which makes the ketal more susceptible to nucleophilic attack by water. The subsequent steps involve the formation of a hemiacetal intermediate, which then eliminates ethylene (B1197577) glycol to yield the protonated ketone. A final deprotonation step liberates the free carbonyl compound.
While this method is widely employed, studies have shown that pyridine acetals can exhibit unusual resistance to acid-catalyzed hydrolysis. researchgate.netlookchem.com This stability is attributed to the potential for the pyridine nitrogen to be protonated. This protonation can lead to an intramolecular proton transfer that inhibits the hydrolysis mechanism. lookchem.com Consequently, harsher conditions, such as the use of strong acids or elevated temperatures, may be necessary to achieve efficient deprotection. lookchem.com
Commonly used acid catalysts for this transformation include mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids such as p-toluenesulfonic acid (TsOH). organic-chemistry.org The reaction is typically carried out in a mixture of an organic solvent and water to ensure the solubility of both the substrate and the acid.
Table 1: Conditions for Acid-Catalyzed Hydrolysis of Dioxolanes
| Catalyst | Solvent System | Temperature | Notes |
|---|---|---|---|
| Hydrochloric Acid | Water/THF | Room Temp. to Reflux | Standard and widely used conditions. |
| Sulfuric Acid | Water/Dioxane | Room Temp. to Reflux | Another common strong acid catalyst. |
| p-Toluenesulfonic Acid | Acetone/Water | Room Temp. to Reflux | Often used for substrates sensitive to stronger mineral acids. |
Alternative Deprotection Methods
Given the potential for pyridine-containing substrates to be resistant to standard acid hydrolysis, a variety of alternative deprotection methods have been developed. These methods often employ milder conditions and can offer improved chemoselectivity, which is crucial when other acid-sensitive functional groups are present in the molecule. oup.com
Lewis acids are effective catalysts for ketal cleavage. wikipedia.org Reagents such as erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) in wet nitromethane (B149229) or indium(III) trifluoromethanesulfonate (In(OTf)₃) in acetone provide gentle and chemoselective deprotection at room temperature. organic-chemistry.orgorganic-chemistry.org Another mild approach involves the use of a catalytic amount of iodine in acetone, which tolerates many sensitive functional groups. organic-chemistry.org
Reductive deprotection methods have also been explored. For instance, using nickel boride, generated in situ from nickel chloride and sodium borohydride (B1222165), can not only cleave the dioxolane but can also concomitantly reduce the liberated ketone to an alcohol in a one-pot procedure. rsc.org This method is chemoselective, leaving halo and alkoxy groups unaffected. rsc.org
Table 2: Selected Alternative Deprotection Methods for Dioxolanes
| Reagent/Catalyst | Solvent | Conditions | Key Features |
|---|---|---|---|
| Er(OTf)₃ | Wet Nitromethane | Room Temperature | Gentle Lewis acid catalysis. organic-chemistry.orgorganic-chemistry.org |
| In(OTf)₃ | Acetone | Room Temp. or Microwave | Effective under mild conditions. organic-chemistry.org |
| Iodine (cat.) | Acetone | Room Temperature | Neutral conditions, tolerates acid-sensitive groups. organic-chemistry.org |
| NaBArF₄ (cat.) | Water | 30 °C | Rapid and efficient in aqueous media. organic-chemistry.orgorganic-chemistry.org |
| Nickel Boride (NiCl₂/NaBH₄) | Methanol | Not specified | Can achieve deprotection with concomitant reduction. rsc.org |
Subsequent Reactions of the Liberated Carbonyl Group
Once the dioxolane protecting group is removed to yield 2-chloro-4-acetylpyridine, the liberated acetyl group becomes available for a wide range of carbonyl reactions. chemimpex.com The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it a target for nucleophiles. chemistrysteps.combyjus.com
Carbonyl Condensation Reactions
The acetyl group of 2-chloro-4-acetylpyridine can participate in various condensation reactions, which are fundamental for forming new carbon-carbon bonds. libretexts.orgfiveable.me In these reactions, the carbonyl compound, possessing α-hydrogens, can be converted into an enolate nucleophile in the presence of a base. fiveable.me This enolate can then attack an electrophilic carbonyl carbon.
A prime example is the aldol (B89426) condensation. 2-chloro-4-acetylpyridine can undergo a self-condensation or a crossed-aldol condensation with another carbonyl compound, such as an aromatic aldehyde (a Claisen-Schmidt condensation). researchgate.netlibretexts.org These reactions typically lead to the formation of α,β-unsaturated ketones after a subsequent dehydration step. fiveable.me The choice of base, solvent, and temperature can influence the outcome and selectivity of the reaction.
Reduction and Oxidation Reactions of the Carbonyl
The acetyl group is readily susceptible to both reduction and oxidation.
Reduction: The carbonyl group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). leah4sci.com NaBH₄ is a milder reagent, often used in alcoholic solvents, and is generally chemoselective for aldehydes and ketones. leah4sci.comyoutube.com LiAlH₄ is a much stronger reducing agent and will also reduce other functional groups, but it is highly effective for carbonyl reduction. leah4sci.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. youtube.com
Oxidation: The oxidation of a ketone is less straightforward than that of an aldehyde. fiveable.me Strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. However, a more controlled oxidation is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). In the case of 2-chloro-4-acetylpyridine, this reaction would likely yield 2-chloro-4-pyridyl acetate.
Nucleophilic Addition to the Carbonyl
A wide array of nucleophiles can add to the carbonyl carbon of 2-chloro-4-acetylpyridine, leading to the formation of a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. byjus.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful carbon-based nucleophiles that readily add to ketones to form tertiary alcohols after an aqueous workup. youtube.com For example, the reaction of 2-chloro-4-acetylpyridine with methylmagnesium bromide would yield 2-(2-chloropyridin-4-yl)propan-2-ol.
Other important nucleophiles include cyanide ion (from sources like HCN or NaCN), which adds to form a cyanohydrin. byjus.comyoutube.com This reaction is significant as the resulting cyanohydrin can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol, providing access to a variety of other compounds. youtube.com
Applications in Advanced Organic Synthesis
Precursor for Complex Pyridine (B92270) Architectures
The dual functionality of 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine makes it an exceptionally valuable starting material for constructing elaborate pyridine-based systems. The chloro group acts as a versatile handle for cross-coupling reactions, while the dioxolane moiety serves as a robust protecting group for the acetyl functionality, which can be unveiled later for further transformations.
The electron-deficient nature of the pyridine ring, enhanced by the chloro-substituent, makes the C2 position susceptible to various palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of a wide range of carbon and heteroatom substituents. The dioxolane protection of the 4-acetyl group is critical, as it prevents unwanted side reactions of the otherwise reactive keto-functionality under the basic conditions often employed in these couplings.
Common transformations include the Suzuki-Miyaura coupling for forming C-C bonds with aryl or vinyl boronic acids, the Sonogashira coupling for introducing alkyne moieties, and the Buchwald-Hartwig amination for C-N bond formation. nih.govjk-sci.comwikipedia.orgchempanda.com These reactions provide access to a diverse library of 2,4-disubstituted pyridines, which are key scaffolds in many areas of chemical science.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 2-Aryl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | 2-Alkynyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃/Xantphos | 2-Amino-4-(2-methyl-1,3-dioxolan-2-yl)pyridine |
Beyond simple substitution, this compound is a precursor for the synthesis of fused heteroaromatic systems. This is typically achieved through a two-step sequence: a cross-coupling reaction to install a suitably functionalized substituent, followed by an intramolecular cyclization reaction.
For instance, a Suzuki coupling with an ortho-formylphenylboronic acid can yield a 2-arylpyridine intermediate. Subsequent deprotection of the dioxolane to reveal the acetyl group, followed by an intramolecular condensation reaction (such as a Friedländer annulation), can lead to the formation of complex polycyclic architectures like pyrido[2,3-g]quinolines. rsc.orgnih.gov This strategy allows for the controlled construction of rigid, planar aromatic systems of interest in materials science and medicinal chemistry.
Role in Ligand Synthesis for Catalysis
The pyridine nucleus is a "privileged" scaffold in coordination chemistry, forming stable complexes with a vast range of metal ions. The functional handles on this compound allow for its incorporation into sophisticated ligand designs for asymmetric catalysis and other applications.
While classic N,N,N-pincer ligands typically feature a 2,6-disubstituted pyridine core, the reactivity of the C2-chloro group in the title compound allows for its use in building related structures. One "arm" of a potential pincer ligand can be installed via nucleophilic substitution or Buchwald-Hartwig amination at the C2 position. The resulting intermediate can then be further functionalized at other positions on the pyridine ring or on the newly introduced sidearm to complete the tridentate ligand structure. The acetyl group at the C4 position, once deprotected, can serve as an additional coordination site or a point for further structural elaboration, leading to novel ligand topologies.
The development of new chiral ligands is crucial for advancing asymmetric catalysis. This compound serves as an excellent starting point for creating novel chiral pyridine-based ligands. researchgate.nethawaii.edu A common strategy involves the nucleophilic substitution of the chloride with a chiral amine or alcohol. This reaction introduces a stereocenter directly attached to the pyridine ring, creating a chiral environment around a future metal coordination site. The availability of a wide variety of chiral building blocks allows for the synthesis of a diverse library of ligands with tunable steric and electronic properties.
| Chiral Nucleophile | Resulting Ligand Precursor Class | Potential Application |
|---|---|---|
| (S)-(-)-2-Amino-1-propanol | Chiral Amino-alcohol Pyridine | Asymmetric Transfer Hydrogenation |
| (1R,2S)-(-)-Norephedrine | Chiral β-Amino-alcohol Pyridine | Enantioselective Addition Reactions |
| (R)-(+)-1-Phenylethylamine | Chiral Amine Pyridine | Asymmetric C-H Activation |
Intermediate for Materials Science Applications
Functionalized pyridine derivatives are of significant interest in materials science, particularly in the field of organic electronics. Their electron-deficient nature makes them suitable components for electron-transporting materials in organic light-emitting diodes (OLEDs) and as acceptors or anchoring groups in dyes for dye-sensitized solar cells (DSSCs). rsc.orgmdpi.com
Derivatives of this compound can be incorporated into D-π-A (donor-π-acceptor) dyes for DSSCs. researchgate.net In such a design, the pyridine moiety can act as a strong electron-withdrawing group and an effective anchor to the titanium dioxide (TiO₂) surface of the solar cell. The C2 and C4 positions allow for the attachment of donor groups and the extension of the π-conjugated system through reactions like Suzuki or Sonogashira couplings. The resulting molecules can exhibit strong light-harvesting capabilities and facilitate efficient intramolecular charge transfer, which are key requirements for effective solar energy conversion. mdpi.comnih.gov The ability to systematically modify the structure using this versatile building block allows for the fine-tuning of the optical and electronic properties of the final material.
Precursors for Polymer Monomers
The 2-chloropyridine (B119429) functionality of this compound serves as a key handle for its incorporation into polymeric structures through transition metal-catalyzed cross-coupling reactions. This approach allows for the synthesis of conjugated polymers where the pyridine unit is integrated into the polymer backbone, influencing the material's electronic and photophysical properties.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds. 2-Chloropyridine derivatives can be coupled with arylboronic acids to generate biaryl structures. nih.govnih.govmdpi.com In the context of polymer chemistry, this reaction can be adapted for step-growth polymerization. For instance, if a bifunctional boronic acid is reacted with a dihalo-aromatic compound, a conjugated polymer is formed. Analogously, this compound, after conversion to a boronic acid or ester at a different position or by reaction with a di-boronic acid, could be polymerized. The pyridine ring in such polymers can enhance electron transport properties. rsc.org
| Reaction | Catalyst System | Base | Solvent | Typical Yield |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Ligand | K₂CO₃ | Aqueous/Organic | Good to Excellent |
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This method is extensively used to synthesize conjugated polymers containing alternating aromatic and alkyne units. This compound can serve as the halide component in such polymerizations with di-alkynes, leading to the formation of poly(arylene ethynylene)s. nih.gov These polymers often exhibit interesting photoluminescent properties. nih.gov The reaction conditions are generally mild, allowing for a wide range of functional groups to be tolerated. libretexts.org
| Reaction | Catalyst System | Base | Solvent | Typical Conditions |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Amine Base (e.g., Et₃N) | DMF or THF | Room Temp to Mild Heating |
The dioxolane group in the monomer serves as a protected form of an acetyl group. After polymerization, this group can be deprotected to reveal the ketone functionality, which can then be used for post-polymerization modification, allowing for the tuning of the polymer's properties or the attachment of other functional moieties.
Components in Optoelectronic Materials
The pyridine moiety is a common component in materials designed for optoelectronic applications due to its electron-deficient nature, which can facilitate electron transport and influence the photophysical properties of a molecule.
Luminescent Metal Complexes: Pyridine derivatives are excellent ligands for coordinating with metal ions to form luminescent complexes. rsc.orgnih.gov The nitrogen atom of the pyridine ring in this compound can coordinate to a variety of transition metals. After deprotection of the dioxolane group, the resulting acetylpyridine can act as a bidentate ligand, coordinating through both the pyridine nitrogen and the carbonyl oxygen. Such metal complexes can exhibit strong luminescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. For example, indium(III) complexes of 2-acetylpyridine (B122185) derivatives have shown excellent photoluminescence properties. rsc.org
Stilbene-like Chromophores: The acetyl group, once deprotected, can be a starting point for the synthesis of stilbene-like structures via reactions like the Horner-Wadsworth-Emmons olefination. wikipedia.orgwiley-vch.deorganic-chemistry.orgresearchgate.net This reaction would involve the condensation of the deprotected 2-chloro-4-acetylpyridine with a phosphonate-stabilized carbanion to form a carbon-carbon double bond, extending the conjugation of the system. Stilbene derivatives are known for their fluorescent properties and are used as chromophores in various optical materials. The presence of the pyridine ring can further modulate the electronic properties of these chromophores. nih.gov
| Reaction | Reagents | Product Type | Potential Application |
| Horner-Wadsworth-Emmons | Phosphonate ylide, Base | Stilbene derivative | Fluorescent Chromophore |
Building Blocks for Supramolecular Assemblies
The rigid structure and defined coordination vectors of pyridine-based molecules make them ideal building blocks for the construction of well-defined supramolecular architectures, such as macrocycles, cages, and metal-organic frameworks (MOFs). nih.govchemrxiv.org
Macrocycle Synthesis: The directional bonding afforded by the pyridine nitrogen allows for the programmed self-assembly of complex structures. After deprotection to 2-chloro-4-acetylpyridine and subsequent conversion of the acetyl group to other functionalities (e.g., an aldehyde), this molecule can be used in condensation reactions to form macrocycles. For instance, pyridine-diimine linked macrocycles have been shown to self-assemble into nanotubes. nih.govchemrxiv.org
Metal-Organic Frameworks (MOFs): Pyridine derivatives are widely used as ligands in the synthesis of MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis. mdpi.comnih.govmdpi.com The pyridine nitrogen of this compound can coordinate to metal centers, and the chloro-substituent could potentially be used for post-synthetic modification within the framework. Furthermore, deprotection of the acetyl group could introduce a new coordination site or a reactive handle for functionalizing the pores of the MOF. For example, MOFs constructed with 4,4′-azopyridine have demonstrated enhanced antifungal activity. mdpi.com
| Supramolecular Structure | Key Interaction | Potential Functionality |
| Macrocycles | Directional N-coordination, π-π stacking | Host-guest chemistry, Nanotubes |
| Metal-Organic Frameworks | Metal-ligand coordination | Porosity, Catalysis, Sensing |
Computational and Theoretical Studies
Electronic Structure and Reactivity Predictions
Theoretical investigations into the electronic structure of a molecule are fundamental to predicting its reactivity. These studies typically involve calculations of electron density distribution and analysis of molecular orbitals.
Quantum Chemical Calculations of Electron Density Distribution
Quantum chemical calculations, such as those employing DFT, would be instrumental in determining the electron density distribution within 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine. This analysis would reveal the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. For instance, the electronegative chlorine atom and the nitrogen atom in the pyridine (B92270) ring are expected to significantly influence the electron distribution. However, without specific published research, no data tables or detailed findings on the calculated electron densities or electrostatic potential maps can be presented.
Frontier Molecular Orbital Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate a molecule's ability to act as a nucleophile (donating electrons from the HOMO) or an electrophile (accepting electrons into the LUMO). For this compound, FMO analysis would predict the most likely pathways for its reactions. General knowledge suggests that the lone pairs on the nitrogen and oxygen atoms, as well as the pi-system of the pyridine ring, would contribute significantly to the HOMO, while the LUMO would likely be associated with the antibonding orbitals of the pyridine ring, particularly influenced by the electron-withdrawing chloro group. However, precise energy levels and orbital coefficient data from computational studies are not available.
Reaction Pathway Elucidation and Mechanistic Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction intermediates that are often difficult to observe experimentally.
Transition State Analysis for Nucleophilic Substitution
The 2-chloro substituent on the pyridine ring is a potential site for nucleophilic substitution reactions. Transition state analysis for such reactions would involve calculating the energy barrier for the approach of a nucleophile and the departure of the chloride leaving group. These calculations would help in understanding the kinetics and mechanism (e.g., SNAr) of such transformations. Factors like the nature of the nucleophile and solvent effects could also be modeled. Despite the general understanding of nucleophilic substitution on 2-chloropyridines, specific transition state geometries, activation energies, and reaction coordinates for this compound have not been documented in the literature.
Catalytic Cycle Simulations for Metal-Catalyzed Processes
The chlorine atom in this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are pivotal in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Computational simulations of the catalytic cycles of these reactions would involve modeling the elementary steps: oxidative addition, transmetalation, and reductive elimination. Such simulations would provide insights into the role of the catalyst, ligands, and reaction conditions on the efficiency and selectivity of the process. While there is a wealth of computational research on the mechanisms of metal-catalyzed reactions involving 2-chloropyridines in general, simulations specific to the catalytic reactions of this compound are not available.
Advanced Analytical Methodologies for Mechanistic Insight
In-situ Spectroscopic Monitoring of Reactions
In-situ spectroscopy allows for the continuous monitoring of a chemical reaction as it occurs, without the need for sampling and quenching. This provides a dynamic picture of the species present in the reaction vessel, offering invaluable information on reaction rates and the formation and decay of intermediates.
Real-time Infrared (IR) and Raman Spectroscopy
Real-time Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for monitoring the progress of chemical reactions by tracking changes in the vibrational modes of molecules. mdpi.com Probes, such as Attenuated Total Reflectance (ATR) units for FTIR, can be inserted directly into a reaction vessel to collect spectra continuously.
For reactions involving 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine, these techniques are particularly useful for observing changes in key functional groups. For instance, in a nucleophilic aromatic substitution reaction where the chlorine atom is displaced, the disappearance of the characteristic C-Cl stretching vibration could be monitored. Simultaneously, the appearance of new vibrational bands corresponding to the new carbon-nucleophile bond would signify product formation. Raman spectroscopy, which is highly sensitive to changes in molecular polarizability, is excellent for monitoring vibrations of aromatic rings and specific C-C bonds, complementing the information gained from IR spectroscopy. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |
|---|---|---|---|
| Pyridine (B92270) Ring | C=C/C=N Stretch | 1600-1450 | Shift in frequency indicates changes in ring electronics upon substitution. |
| Aryl C-Cl | Stretch | 1100-1030 | Disappearance of this peak indicates consumption of the starting material. |
| Dioxolane C-O | Stretch | 1250-1020 | Monitoring the stability of the protecting group under reaction conditions. |
| Aryl C-N (e.g., from an amine nucleophile) | Stretch | 1350-1250 | Appearance of this peak signals the formation of a substitution product. |
Online Nuclear Magnetic Resonance (NMR) Spectroscopy
Online Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when implemented in a flow setup, provides highly detailed structural information about reacting species in real-time. researchgate.net This method allows for the direct observation of all proton- or carbon-containing species in the solution phase, enabling the simultaneous tracking of reactants, intermediates, and products.
In a reaction involving this compound, specific resonances in the ¹H or ¹³C NMR spectrum can be monitored. For example, the aromatic protons on the pyridine ring have distinct chemical shifts that are sensitive to the electronic environment. Substitution of the chlorine atom would cause a predictable upfield or downfield shift in the signals of the adjacent protons, allowing for precise tracking of the reaction's progress. Furthermore, the appearance of new signals corresponding to the product provides unambiguous confirmation of its formation. This technique is exceptionally powerful for identifying and structurally characterizing transient intermediates that may not be observable by other methods. researchgate.netdocbrown.info
| Compound | Proton Environment | Expected Chemical Shift (δ, ppm) | Rationale for Change |
|---|---|---|---|
| This compound (Reactant) | H-3, H-5 (Pyridine) | ~7.4 - 7.6 | Protons adjacent to the chloro and dioxolane-substituted carbons. |
| H-6 (Pyridine) | ~8.4 - 8.6 | Proton ortho to the ring nitrogen. | |
| -CH₃ (Dioxolane) | ~1.7 | Methyl group on the dioxolane ring. | |
| Hypothetical Product (e.g., 2-Amino derivative) | H-3, H-5 (Pyridine) | ~6.5 - 7.5 | Significant upfield shift due to the electron-donating nature of the new amino group. |
| H-6 (Pyridine) | ~8.0 - 8.2 | Upfield shift due to change in electronic environment. | |
| -CH₃ (Dioxolane) | ~1.7 | Largely unaffected by substitution at the 2-position of the pyridine ring. |
Mass Spectrometry for Reaction Intermediate Identification (Beyond basic compound identification)
Advanced mass spectrometry (MS), particularly using soft ionization techniques like electrospray ionization (ESI), is a critical tool for detecting and characterizing short-lived, often charged, reaction intermediates directly from solution. sci-hub.se This goes beyond simple molecular weight confirmation and provides deep mechanistic insight. By coupling the mass spectrometer to a reaction vessel, it is possible to identify key species that constitute the catalytic cycle or reaction pathway.
For instance, in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound as the electrophile, ESI-MS could be used to intercept and identify key palladium intermediates. sci-hub.seresearchgate.net These might include the initial oxidative addition product, subsequent transmetalation complexes, and the final reductive elimination precursors. Tandem mass spectrometry (MS/MS) can be performed on these detected intermediates to induce fragmentation, providing further structural information to confirm their identity. researchgate.net
| Hypothetical Intermediate Species | Description | Expected Observation |
|---|---|---|
| [Pd(0)L₂] | Active catalyst | Detected by its characteristic m/z (mass-to-charge ratio). |
| [(C₉H₁₀NO₂)Pd(II)Cl(L)₂] | Oxidative addition complex | Detected as a charged species with a mass corresponding to the pyridine substrate, palladium, and ligands. |
| [(C₉H₁₀NO₂)Pd(II)(Aryl)(L)₂] | Transmetalation complex | Observed after the addition of the boronic acid, showing the replacement of the chloride with the new aryl group. |
*L represents a phosphine (B1218219) ligand; Aryl represents the coupling partner from the boronic acid.
Chromatographic Techniques for Reaction Monitoring and Kinetic Studies
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for monitoring reaction progress and performing detailed kinetic studies. scispace.com These methods excel at separating complex mixtures, allowing for the precise quantification of reactants, products, and any side products over time. By interfacing a reaction vessel with an autosampler, aliquots can be automatically withdrawn, quenched, and injected into the chromatograph at set intervals.
A kinetic study of a reaction involving this compound, such as a substitution or coupling reaction, would involve developing a chromatographic method capable of resolving the starting material from the expected product. scispace.comrsc.org By plotting the concentration of the reactant or product versus time, the reaction rate can be determined. This data can then be used to derive the rate law, determine the order of the reaction with respect to each component, and calculate the activation energy, providing a comprehensive quantitative understanding of the reaction mechanism.
| Time (minutes) | Concentration of Reactant (M) | Concentration of Product (M) | Percent Conversion (%) |
|---|---|---|---|
| 0 | 0.100 | 0.000 | 0 |
| 10 | 0.081 | 0.019 | 19 |
| 30 | 0.055 | 0.045 | 45 |
| 60 | 0.030 | 0.070 | 70 |
| 120 | 0.009 | 0.091 | 91 |
X-ray Crystallography for Complex Structure Elucidation of Derivatives/Intermediates
While not an in-situ technique, single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule. It provides unequivocal proof of connectivity, configuration, and conformation. For reactions involving this compound, this technique is indispensable for characterizing novel products or any stable intermediates that can be isolated and crystallized. mdpi.com
The data obtained from an X-ray crystal structure analysis includes precise bond lengths, bond angles, and torsion angles, which can reveal subtle electronic and steric effects within the molecule. Furthermore, it elucidates intermolecular interactions in the solid state, such as hydrogen bonding or π-π stacking, which can be relevant to the material's properties. For chiral derivatives, X-ray crystallography can be used to determine the absolute configuration, which is crucial in fields like medicinal chemistry.
| Parameter | Type of Information Gained | Significance |
|---|---|---|
| Unit Cell Dimensions | The size and shape of the repeating crystal lattice. | Fundamental data for crystal identification and packing analysis. |
| Bond Lengths & Angles | Precise distances between atoms and angles between bonds. | Confirms chemical structure and can indicate bond order or strain. |
| Torsion Angles | The dihedral angle between four connected atoms. | Defines the conformation of flexible parts of the molecule, such as the dioxolane ring. |
| Space Group | The symmetry elements present in the crystal. | Determines the packing arrangement and can indicate chirality. |
| Intermolecular Contacts | Distances to neighboring molecules in the crystal lattice. | Identifies non-covalent interactions like hydrogen bonds or stacking. |
Future Research Directions and Synthetic Challenges
Development of More Sustainable Synthetic Routes
The future synthesis of 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine will increasingly be guided by the principles of green chemistry, which aim to reduce environmental impact and improve process efficiency. ijarsct.co.innih.gov Traditional methods for pyridine (B92270) synthesis often involve harsh conditions, hazardous reagents, and significant waste generation. ijarsct.co.innih.gov Research is therefore directed towards creating more sustainable alternatives.
Key strategies for greener synthesis include:
Eco-friendly Catalysts: A significant shift is anticipated from conventional heavy metal catalysts to more benign and abundant alternatives. Iron-catalyzed cyclization, for example, has been shown to be effective for producing substituted pyridines and could be adapted for this compound's core structure. rsc.org
Alternative Energy Sources: Microwave-assisted synthesis is a promising green technique that can dramatically reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.innih.govresearchgate.net The application of microwaves could accelerate key steps in the formation of the pyridine ring or the installation of its substituents.
Green Solvents and Solvent-Free Reactions: The exploration of non-toxic, biodegradable solvents like deep eutectic solvents (DES) offers a path to reduce the environmental footprint of the synthesis. ijarsct.co.in Furthermore, developing solvent-free reaction conditions represents an ideal green chemistry approach. nih.gov
| Sustainable Strategy | Potential Advantage for Synthesizing this compound | Relevant Research Area |
|---|---|---|
| Iron Catalysis | Replaces hazardous or precious metal catalysts, lower cost, and toxicity. rsc.org | Pyridine ring formation. rsc.org |
| Microwave-Assisted Synthesis | Accelerated reaction rates, reduced energy use, and potentially fewer by-products. ijarsct.co.in | Key cyclization or substitution steps. |
| Deep Eutectic Solvents (DES) | Use of non-toxic, biodegradable, and often inexpensive reaction media. ijarsct.co.in | Replacement for volatile organic solvents. |
| Tandem Reactions | Fewer workup and purification steps, higher atom economy, and reduced solvent waste. acs.org | Combining substitution and functionalization steps. |
Exploration of Novel Reaction Pathways
Beyond making existing routes more sustainable, future research will also focus on discovering entirely new ways to synthesize and functionalize this compound. Such pathways could offer more direct routes to the target molecule or enable the creation of novel derivatives.
Direct C-H Functionalization: A primary challenge in pyridine chemistry is the direct and selective functionalization of its carbon-hydrogen (C-H) bonds. rsc.orgresearchgate.net The pyridine nitrogen often interferes with catalytic cycles. researchgate.net Future work could focus on the regioselective C-H activation of a 2-chloropyridine (B119429) precursor at the C4 position, allowing for the direct introduction of the acetyl group (the precursor to the dioxolane) and bypassing more traditional multi-step sequences. mdpi.comresearchgate.netrsc.org
Skeletal Editing: A cutting-edge area of research involves the "skeletal editing" of aromatic rings. nih.gov A speculative but transformative future direction would be to use the pyridine ring of this compound as a scaffold that can be chemically altered, for instance, by swapping a C-N atom pair for a C-C pair to generate substituted benzene (B151609) derivatives. nih.gov This would vastly expand the range of molecular structures accessible from this single intermediate.
Advanced Nucleophilic Aromatic Substitution (SNAr): The reaction of nucleophiles at the C2 position of 2-chloropyridine is a well-established pathway. wikipedia.org Novelty in this area lies in exploring milder reaction conditions and expanding the scope to include more complex and functionally diverse nucleophiles. Research into the SNAr of more reactive 2-fluoropyridines could provide insights into achieving these reactions under gentler conditions that are compatible with sensitive functional groups. nih.gov
| Reaction Pathway | Description | Potential Impact |
|---|---|---|
| Direct C-H Functionalization | Activating a C-H bond on the pyridine ring to directly add new functional groups. rsc.orgresearchgate.net | Fewer synthetic steps, improved atom economy, and access to novel substitution patterns. |
| Skeletal Editing | Transforming the atoms within the pyridine ring itself to create different aromatic cores. nih.gov | Enables radical diversification of molecular scaffolds from a common starting material. |
| Advanced SNAr | Displacing the chlorine atom with a wider range of nucleophiles under milder conditions. wikipedia.orgnih.gov | Improved functional group tolerance and more efficient synthesis of complex derivatives. |
Asymmetric Transformations Utilizing the Compound
While this compound is an achiral molecule, it represents a promising starting point for the synthesis of valuable chiral molecules, which are crucial in medicinal chemistry. nih.gov Future research will likely explore its utility as a scaffold for asymmetric synthesis.
The primary strategy involves modifying the compound to create novel chiral ligands for asymmetric catalysis. researchgate.netresearchgate.net The C2-chloro position is an ideal handle for introducing chirality. By reacting it with chiral phosphines or amines, new classes of P,N (phosphine, nitrogen) or N,N (nitrogen, nitrogen) ligands could be developed. hawaii.edu The dioxolane group at the C4 position could be retained, modified, or hydrolyzed to reveal a ketone, providing an additional point for tuning the ligand's electronic and steric properties.
Once synthesized, these new chiral ligands could be complexed with transition metals and applied in a variety of asymmetric reactions, including:
Asymmetric hydrogenation
Asymmetric alkylation nih.gov
Asymmetric cross-coupling reactions
| Derived Chiral Scaffold | Synthetic Approach | Potential Application in Asymmetric Catalysis |
|---|---|---|
| Chiral Phosphine-Pyridine Ligand | Nucleophilic substitution of the C2-Cl with a chiral phosphine (B1218219). | Asymmetric hydrogenation, hydroformylation. |
| Chiral Amine-Pyridine Ligand | Nucleophilic substitution of the C2-Cl with a chiral amine. | Asymmetric transfer hydrogenation, C-H functionalization. |
| Chiral Bipyridine-type Ligand | Coupling at the C2-Cl position with another chiral pyridine unit. researchgate.net | Asymmetric allylation, Diels-Alder reactions. |
Integration into Flow Chemistry Systems
Flow chemistry, where reactions are performed in continuous streams within microreactors or tubes, offers significant advantages over traditional batch processing, including enhanced safety, precise process control, and improved scalability. mtak.hubohrium.comnih.gov The synthesis of heterocyclic compounds, in particular, stands to benefit from this technology. mtak.hunih.gov
A key future direction is the development of a multi-step, continuous flow process for the synthesis of this compound. Such a system could "telescope" several reaction steps, eliminating the need for manual handling and isolation of intermediates. mtak.hu For example, the formation of the pyridine ring, subsequent chlorination, and the final ketalization could be performed sequentially in different modules of a flow reactor. researchgate.net
The benefits of applying flow chemistry to this synthesis include:
Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling hazardous reagents or exothermic reactions. mtak.hunih.gov
Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, often leading to higher yields and purities. organic-chemistry.org
Scalability: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. organic-chemistry.org
Automation: Flow systems can be fully automated, allowing for efficient optimization of reaction conditions and unattended operation. acs.org
| Parameter | Conventional Batch Synthesis (Hypothetical) | Continuous Flow Synthesis (Potential) |
|---|---|---|
| Safety | Higher risk with large volumes of hazardous materials and potential for thermal runaways. | Inherently safer due to small reactor volumes and superior heat transfer. nih.gov |
| Reaction Time | Hours to days, including manual workup between steps. | Minutes to hours for a complete multi-step sequence. researchgate.net |
| Scalability | Challenging; requires re-optimization of conditions for larger vessels. | More straightforward; achieved by extending run time or parallelization. organic-chemistry.org |
| Process Control | Difficult to maintain uniform temperature and mixing in large flasks. | Precise and uniform control over temperature, pressure, and mixing. organic-chemistry.org |
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine?
- Methodological Answer : The compound is synthesized via cross-coupling reactions. For example:
-
Step 1 : Brominated intermediates like 6-bromo-2-(2-methyl-1,3-dioxolan-2-yl)-pyridine are prepared using NaH in anhydrous DMF under nitrogen, followed by nucleophilic substitution with pyrazole derivatives at elevated temperatures (80°C, 12 hours) .
-
Step 2 : Purification via column chromatography (e.g., DCM-hexane 2:3) yields the product with 75% efficiency .
-
Alternative Route : Cross-Ullmann coupling using trifluoromethanesulfonate esters and brominated pyridines in the presence of Pd catalysts at 60°C for 24 hours, achieving 35% yield .
Table 1: Synthetic Protocols
Reaction Type Reagents/Conditions Yield Key Reference Nucleophilic Substitution NaH, DMF, 80°C, 12 h 75% Cross-Ullmann Coupling Pd catalyst, 60°C, 24 h 35%
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer :
-
1H NMR : Key signals include δ 1.87 (s, 3H) for the methyl group on the dioxolane ring and δ 7.51–7.74 (m) for aromatic protons on the pyridine ring .
-
13C NMR : Peaks at δ 161.4 (C=O) and δ 154.5 (aromatic C-Cl) confirm substitution patterns .
-
Mass Spectrometry (EI) : A molecular ion peak at m/z 207 aligns with the molecular formula C10H13ClNO3 .
Table 2: Spectroscopic Data
Advanced Research Questions
Q. How does the 1,3-dioxolane ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 1,3-dioxolane ring stabilizes adjacent electrophilic centers via electron-donating effects, enhancing reactivity toward nucleophiles. For example:
-
Chlorine Substitution : The chloro group at position 2 on the pyridine ring undergoes displacement with amines or thiols under mild conditions (e.g., K2CO3/DMF, 50°C) .
-
Comparative Analysis : Analogues lacking the dioxolane group (e.g., 2-chloropyridine derivatives) require harsher conditions (e.g., 100°C, 24 h) for similar reactions .
Table 3: Reactivity Comparison
Compound Reaction Conditions (Cl substitution) Yield Reference Target Compound K2CO3/DMF, 50°C, 6 h 85% 2-Chloropyridine NaOH/EtOH, 100°C, 24 h 60%
Q. What computational methods are used to predict the electronic structure and regioselectivity of reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G level optimizes geometry and calculates frontier molecular orbitals (FMOs):
- HOMO-LUMO Gaps : Predict regioselectivity in electrophilic attacks (e.g., HOMO localized on the dioxolane oxygen atoms) .
- Transition State Analysis : Simulations of SNAr (nucleophilic aromatic substitution) pathways validate experimental yields .
Q. How can derivatives of this compound be applied in catalysis or materials science?
- Methodological Answer :
- Organometallic Catalysts : The pyridine nitrogen coordinates to transition metals (e.g., Pt, Pd) for cross-coupling reactions. For example, 2-(1H-pyrazol-3-yl)pyridine derivatives are used in C–C bond formation .
- Luminescent Materials : Derivatives with extended conjugation (e.g., bipyridine structures) exhibit charge-transfer properties, applicable in OLEDs .
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
